molecular formula C17H16ClN3O B8746670 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827031-05-0

2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Cat. No. B8746670
Key on ui cas rn: 827031-05-0
M. Wt: 313.8 g/mol
InChI Key: HADKEDUVFJBONA-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

2-Chloromethyl-quinazolin-4(3H)-one: To a solution of 2-amino-benzoic acid methyl ester (0.26 ml, 2 mmol) and chloro-acetonitrile (0.16 ml, 4.0 mmol) in dioxane (8 ml) at room temperature was added concentrated HCl (1.0 ml) dropwise. The mixture was heated at 80° C. for 24 h and then cooled to room temperature. The resulting solid was collected and dissolved in water (10 ml), and the solution was neutralized with 2 N NaOH aqueous to pH 7. The precipitation was collected by filtration, then washed with water and dried to give 309 mg (79.6%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
79.6%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[NH:12][C:11](=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.COC(=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:23].Cl[CH2:26]C#N.Cl.[O:30]1CCOC[CH2:31]1>>[Cl:1][CH2:2][C:3]1[N:12]=[C:11]([N:23]([C:18]2[CH:17]=[CH:22][C:21]([O:30][CH3:31])=[CH:20][CH:19]=2)[CH3:26])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
0.26 mL
Type
reactant
Smiles
COC(C1=C(C=CC=C1)N)=O
Name
Quantity
0.16 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (10 ml)
CUSTOM
Type
CUSTOM
Details
The precipitation
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 309 mg
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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